![molecular formula C13H11ClN2O3 B2367331 Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate CAS No. 339030-49-8](/img/structure/B2367331.png)
Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
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Overview
Description
“Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate” is a chemical compound with the molecular formula C13H11ClN2O3 and a molecular weight of 278.7 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11ClN2O3/c1-2-19-13(18)12-10(14)8-11(17)16(15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.
Physical And Chemical Properties Analysis
The melting point of “this compound” is between 87 - 89.5°C . It is a solid at room temperature .
Scientific Research Applications
Chemical Synthesis and Derivative Formation
Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate is involved in chemical synthesis processes. It has been used in reactions with substituted hydrazines in various solvents to form mixtures of regioisomeric pyrazoles, as explored by Mikhed’kina et al. (2009) in their study on the reaction of a similar ethyl compound with hydrazines (Mikhed’kina, Bylina, Mel’nik & Kozhich, 2009). This indicates its potential utility in synthesizing complex organic compounds.
Enzymatic Activity
The compound has been found to have an impact on enzymatic activities. In research by Abd and Gawaad (2008), derivatives of a similar ethyl compound demonstrated a potent effect on increasing the reactivity of cellobiase, an enzyme important in cellulose breakdown (Abd & Gawaad, 2008).
Pharmaceutical Research
In pharmaceutical research, variants of this compound have been synthesized and analyzed for potential antimicrobial properties. Farag, Kheder, and Mabkhot (2008) reported the synthesis of pyrimidine derivatives using a similar ethyl compound and evaluated their antimicrobial efficacy (Farag, Kheder & Mabkhot, 2008).
Antioxidant Activity
The antioxidant activity of derivatives of this compound has also been explored. George et al. (2010) synthesized derivatives and screened them for antioxidant properties, highlighting the potential for use in oxidative stress-related conditions (George, Sabitha, Kumar & Ravi, 2010).
Agricultural Applications
In agriculture, derivatives of this compound have been utilized in the development of novel herbicides. Xu et al. (2008) synthesized pyridazine derivatives and evaluated their herbicidal activities, suggesting their utility in plant protection (Xu, Hu, Zou, Liu, Zhu, Wang, Hu & Yang, 2008).
Structural Analysis and Characterization
Structural analysis is a key application, as demonstrated in a study by Achutha et al. (2017), where the crystal and molecular structure of a related compound was analyzed, providing valuable insights into its chemical properties (Achutha, Kumara, Shivalingegowda, Krishnappagowda & Kariyappa, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
ethyl 4-chloro-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12-10(14)8-11(17)16(15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVICQWSLDJJNGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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